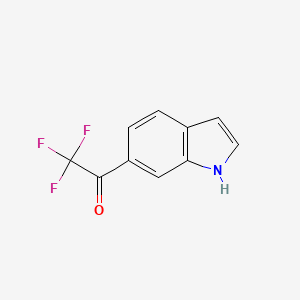![molecular formula C12H19Cl2FN2 B15319459 (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the piperazine derivative.
Methylation: The final step involves the methylation of the piperazine ring using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-fluorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-[(2-chlorophenyl)methyl]-2-methylpiperazinedihydrochloride
- (2S)-1-[(2-bromophenyl)methyl]-2-methylpiperazinedihydrochloride
- (2S)-1-[(2-iodophenyl)methyl]-2-methylpiperazinedihydrochloride
Uniqueness
The presence of the fluorophenyl group in (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for specific applications in medicinal chemistry and pharmacology.
Eigenschaften
Molekularformel |
C12H19Cl2FN2 |
|---|---|
Molekulargewicht |
281.19 g/mol |
IUPAC-Name |
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H/t10-;;/m0../s1 |
InChI-Schlüssel |
LQFFFWLZEVHCAS-XRIOVQLTSA-N |
Isomerische SMILES |
C[C@H]1CNCCN1CC2=CC=CC=C2F.Cl.Cl |
Kanonische SMILES |
CC1CNCCN1CC2=CC=CC=C2F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
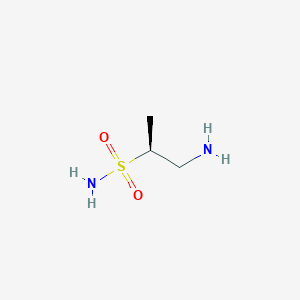
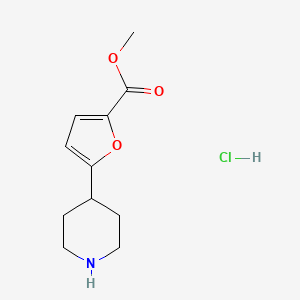
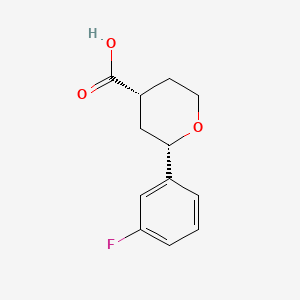

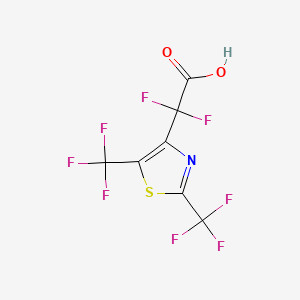
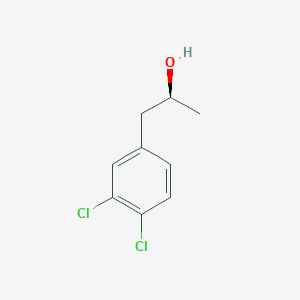

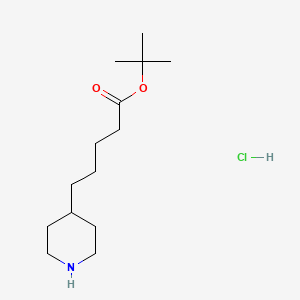
![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)

![rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B15319482.png)
